molecular formula C13H18N2 B14543367 N-(2-Phenylethyl)-3,6-dihydropyridin-1(2H)-amine CAS No. 62245-61-8

N-(2-Phenylethyl)-3,6-dihydropyridin-1(2H)-amine

Cat. No.: B14543367
CAS No.: 62245-61-8
M. Wt: 202.30 g/mol
InChI Key: CKDMFDZLFRXUAB-UHFFFAOYSA-N
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Description

N-(2-Phenylethyl)-3,6-dihydropyridin-1(2H)-amine: is an organic compound that belongs to the class of amines It features a phenylethyl group attached to a dihydropyridine ring, which is a structural motif found in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Step 1: The synthesis of N-(2-Phenylethyl)-3,6-dihydropyridin-1(2H)-amine typically begins with the preparation of the dihydropyridine ring. This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Step 2: The phenylethylamine is then introduced through a nucleophilic substitution reaction. The dihydropyridine intermediate is treated with phenylethylamine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Phenylethyl)-3,6-dihydropyridin-1(2H)-amine can undergo oxidation reactions, particularly at the dihydropyridine ring, to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Functionalized phenylethyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: N-(2-Phenylethyl)-3,6-dihydropyridin-1(2H)-amine is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

Medicine:

    Pharmaceuticals: Due to its structural similarity to other biologically active dihydropyridines, it is investigated for potential therapeutic applications, such as antihypertensive or neuroprotective agents.

Industry:

    Chemical Industry: The compound is used in the development of new materials and as a building block for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)-3,6-dihydropyridin-1(2H)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance the compound’s binding affinity to these targets, while the dihydropyridine ring can modulate its biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-(2-Phenylethyl)-pyridin-2-amine: Similar structure but lacks the dihydropyridine ring.

    N-(2-Phenylethyl)-tetrahydropyridin-1-amine: Similar structure but has a fully saturated pyridine ring.

    N-(2-Phenylethyl)-piperidin-1-amine: Similar structure but features a piperidine ring instead of a dihydropyridine ring.

Uniqueness: N-(2-Phenylethyl)-3,6-dihydropyridin-1(2H)-amine is unique due to the presence of both the phenylethyl group and the dihydropyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

62245-61-8

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

N-(2-phenylethyl)-3,6-dihydro-2H-pyridin-1-amine

InChI

InChI=1S/C13H18N2/c1-3-7-13(8-4-1)9-10-14-15-11-5-2-6-12-15/h1-5,7-8,14H,6,9-12H2

InChI Key

CKDMFDZLFRXUAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)NCCC2=CC=CC=C2

Origin of Product

United States

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